EB-47 (dihydrochloride)
Overview
Description
EB 47 dihydrochloride is a potent and selective inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This compound is known for its cytoprotective effects against oxidative damage in cell models of reperfusion injury and inflammation . The chemical name of EB 47 dihydrochloride is 5’-Deoxy-5’- [4- [2- [ (2,3-Dihydro-1-oxo-1 H -isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine dihydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB 47 dihydrochloride involves multiple steps, starting from the appropriate adenosine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and water, with gentle warming to enhance solubility .
Industrial Production Methods
Industrial production of EB 47 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
EB 47 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and isoindol-1-one moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving EB 47 dihydrochloride include DMSO, water, and various organic solvents. The reactions are often carried out under mild conditions with gentle warming to enhance solubility and reaction rates .
Major Products Formed
The major products formed from the reactions of EB 47 dihydrochloride depend on the specific reaction conditions and reagents used. In general, the reactions lead to the formation of substituted derivatives with modified functional groups .
Scientific Research Applications
EB 47 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a PARP-1 inhibitor in various chemical assays to study DNA repair mechanisms
Biology: Employed in cell models to investigate cytoprotective effects against oxidative damage and inflammation
Medicine: Potential therapeutic applications in conditions involving DNA damage and oxidative stress, such as cancer and cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP-1
Mechanism of Action
EB 47 dihydrochloride exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of DNA damage. The compound mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite, thereby blocking the enzyme’s activity . This inhibition leads to the accumulation of DNA damage, which can induce cell death in cancer cells and provide cytoprotective effects in normal cells under oxidative stress .
Comparison with Similar Compounds
EB 47 dihydrochloride is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:
Olaparib: Another potent PARP-1 inhibitor used in cancer therapy.
Rucaparib: A PARP-1 inhibitor with applications in ovarian cancer treatment.
Niraparib: Used in the treatment of certain types of breast and ovarian cancers.
Compared to these compounds, EB 47 dihydrochloride shows a higher selectivity for PARP-1 and has demonstrated significant cytoprotective effects in various cell models .
Properties
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-MYXHFVDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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